molecular formula C9H13NO2S2 B2882939 1-(Methylsulfonyl)-3-(thiophen-3-yl)pyrrolidine CAS No. 2191216-26-7

1-(Methylsulfonyl)-3-(thiophen-3-yl)pyrrolidine

Cat. No.: B2882939
CAS No.: 2191216-26-7
M. Wt: 231.33
InChI Key: MHAGYIHLSQHTEE-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-3-(thiophen-3-yl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a methylsulfonyl group and a thiophene ring

Scientific Research Applications

1-(Methylsulfonyl)-3-(thiophen-3-yl)pyrrolidine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfonyl)-3-(thiophen-3-yl)pyrrolidine typically involves the reaction of a pyrrolidine derivative with a thiophene compound under specific conditions. One common method involves the use of a sulfonyl chloride reagent to introduce the methylsulfonyl group onto the pyrrolidine ring. The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)-3-(thiophen-3-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The methylsulfonyl group can be reduced to a methylthio group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Methylthio derivatives.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism by which 1-(Methylsulfonyl)-3-(thiophen-3-yl)pyrrolidine exerts its effects depends on its specific application. In biochemical contexts, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the methylsulfonyl group can enhance the compound’s ability to form hydrogen bonds and other interactions, influencing its biological activity .

Comparison with Similar Compounds

1-(Methylsulfonyl)-3-(thiophen-3-yl)pyrrolidine can be compared with other thiophene and pyrrolidine derivatives:

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

1-methylsulfonyl-3-thiophen-3-ylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S2/c1-14(11,12)10-4-2-8(6-10)9-3-5-13-7-9/h3,5,7-8H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAGYIHLSQHTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(C1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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